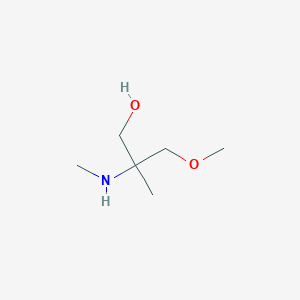
Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution and Synthetic Applications
Piperidine and its derivatives are fundamental in nucleophilic aromatic substitution reactions, contributing to the synthesis of various organic compounds. Research by Pietra and Vitali (1972) reviews the nucleophilic aromatic substitution of the nitro-group, highlighting piperidine's role in such chemical reactions, which are crucial for synthesizing complex molecules in medicinal chemistry and drug discovery (Pietra & Vitali, 1972).
Pharmacophoric Applications in Drug Design
Piperidine derivatives serve as key pharmacophoric elements in the design of ligands for D2-like receptors, indicating their significance in developing antipsychotic agents. Sikazwe et al. (2009) explored how arylalkyl substituents on piperidine structures influence the potency and selectivity of synthesized agents for D2-like receptors, demonstrating the versatility of piperidine derivatives in drug design (Sikazwe et al., 2009).
Therapeutic Patent Reviews of Piperazine Derivatives
Rathi et al. (2016) reviewed patents on piperazine compounds, highlighting their broad therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This review underscores the structural flexibility of the piperazine ring in medicinal chemistry and its impact on pharmacokinetics and pharmacodynamics factors (Rathi et al., 2016).
Enzyme Inhibition for Drug Metabolism Studies
Khojasteh et al. (2011) discussed the selectivity of chemical inhibitors of cytochrome P450 isoforms, including compounds with piperidine structures. This research is critical for understanding drug-drug interactions and optimizing drug therapy by elucidating how piperidine derivatives can influence the metabolism of other drugs (Khojasteh et al., 2011).
Propriétés
IUPAC Name |
piperidin-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h9-10,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPUAJZOCZDQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)

![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)








![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)